molecular formula C15H11F2N4NaO3 B010417 Diflufenzopyr-sodium CAS No. 109293-98-3

Diflufenzopyr-sodium

Cat. No.: B010417
CAS No.: 109293-98-3
M. Wt: 356.26 g/mol
InChI Key: JUNDBKFAZXZKRA-UHFFFAOYSA-M
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Description

Diflufenzopyr-sodium, also known as this compound, is a useful research compound. Its molecular formula is C15H11F2N4NaO3 and its molecular weight is 356.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Diflufenzopyr-sodium primarily targets the polar transport of auxins in susceptible plants . Auxins are plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for cell division, growth, and differentiation .

Mode of Action

this compound inhibits the polar transport of auxins, causing an accumulation of these hormones at the shoot and root meristems . This accumulation disrupts normal growth patterns. Although the exact mode of action is unknown, it appears that this compound binds to a specific carrier or efflux induction protein involved in transporting auxin away from the meristemic regions .

Biochemical Pathways

The inhibition of auxin transport disrupts the plant’s normal growth patterns, leading to rapid symptom appearance and usually resulting in plant death within days . This disruption affects the plant’s ability to regulate vital physiological processes, such as cell division and growth .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, contribute to its bioavailability and efficacy. The selectivity in maize is due to the rapid metabolism of both dicamba and this compound in the crop .

Result of Action

The primary result of this compound’s action is the disruption of normal plant growth patterns, leading to the death of susceptible plants . This is achieved through the inhibition of auxin transport, causing an accumulation of auxins at the shoot and root meristems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is classed as mobile to very mobile in soil . Its hydrolysis half-life varies with pH, being 13 days at pH 5, 24 days at pH 7, and 26 days at pH 9 . These factors can affect the herbicide’s distribution and persistence in the environment.

Properties

IUPAC Name

sodium;2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNDBKFAZXZKRA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N4NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032375
Record name Diflufenzopyr-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109293-98-3
Record name Diflufenzopyr-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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